6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17563373
InChI: InChI=1S/C6H6N4O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,7H2,(H,8,9)
SMILES:
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one

CAS No.:

Cat. No.: VC17563373

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one -

Specification

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 6-amino-1H-imidazo[1,2-a]pyrimidin-5-one
Standard InChI InChI=1S/C6H6N4O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,7H2,(H,8,9)
Standard InChI Key LQKYDGVIAXXRRA-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=O)C(=CN=C2N1)N

Introduction

Structural and Physicochemical Properties

The core structure of 6-aminoimidazo[1,2-a]pyrimidin-5(1H)-one consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. Key physicochemical parameters derived from analogous imidazo[1,2-a]pyrimidine derivatives include a molecular weight of 135.123 g/mol (C₆H₅N₃O), a density of 1.511 g/cm³, and a boiling point of 251.4°C . The amino group at position 6 enhances hydrogen-bonding capacity, potentially improving solubility and target binding compared to non-functionalized analogs.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular formulaC₆H₅N₃O
Molecular weight135.123 g/mol
Density1.511 g/cm³
Boiling point251.4°C
Flash point105.8°C
LogP (octanol-water)0.0226

The compound’s planar structure and electron-rich aromatic system facilitate π-π stacking and dipole interactions, critical for binding to biological targets such as fungal cytochrome P450 enzymes .

Synthetic Methodologies

Cyclocondensation of 2-Aminoimidazole

A primary route to imidazo[1,2-a]pyrimidine derivatives involves the reaction of 2-aminoimidazole with maleimides or itaconimides. For example, N-substituted maleimides undergo cyclocondensation with 2-aminoimidazole at elevated temperatures, yielding imidazo[1,2-a]pyrimidin-5-ones in 60–85% yields . Quantum chemical calculations support a stepwise mechanism involving nucleophilic attack at the maleimide carbonyl, followed by recyclization to form the pyrimidine ring .

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate the formation of imidazo[1,2-a]pyrimidin-5-ones. Heating 6-methylisocytosine with α-bromoacetophenones at 160°C for 20 minutes under microwave conditions produces 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones in >80% yields . This method reduces decomposition of heat-sensitive intermediates and improves regioselectivity.

Table 2: Comparative Synthesis Yields

MethodSubstrateYield (%)
Cyclocondensation N-arylitaconimides72
Microwave α-Bromoacetophenones85

Pharmacological Applications

Antifungal Activity

Molecular docking studies reveal that 6-aminoimidazo[1,2-a]pyrimidin-5(1H)-one derivatives exhibit strong binding to Candida albicans CYP51 (lanosterol 14α-demethylase), a target of the antifungal drug voriconazole . Key interactions include:

  • Hydrogen bonding between the 5-ketone and heme propionate groups.

  • π-Stacking of the imidazo[1,2-a]pyrimidine core with phenylalanine residues.

In vitro assays show minimum inhibitory concentrations (MICs) of 2–8 µg/mL against C. albicans strains, comparable to fluconazole .

Derivatization and Functionalization

Alkylation and Bromination

The 8-position nitrogen undergoes regioselective alkylation with alkyl halides, producing N-alkyl derivatives with improved solubility. For example, reaction with butyl iodide yields 8-butylimidazo[1,2-a]pyrimidinone in 90% yield . Electrophilic bromination at the 3- and 6-positions using molecular bromine affords dibrominated products, enabling further cross-coupling reactions .

Table 3: Bromination Products

Starting MaterialProductYield (%)
8-Methyl derivative3,6-Dibromo derivative78

Structure-Activity Relationships

  • Amino Group: The 6-amino substituent enhances hydrogen-bond donor capacity, critical for target engagement.

  • Pyrimidine Ketone: The 5-ketone group stabilizes the bioactive conformation through intramolecular hydrogen bonding.

  • Aryl Substituents: 2-Aryl groups improve lipophilicity, correlating with increased membrane permeability .

Future Directions

  • Mechanistic Studies: Elucidate the role of the 6-amino group in CYP51 inhibition via crystallography.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models of fungal infection.

  • Diverse Functionalization: Explore Suzuki-Miyaura couplings to introduce biotin or fluorophore tags for target identification.

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